methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 1260912-51-3
VCID: VC11835676
InChI: InChI=1S/C22H19N3O4S3/c1-29-21(28)15-6-2-3-7-16(15)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-14-5-4-11-30-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Molecular Formula: C22H19N3O4S3
Molecular Weight: 485.6 g/mol

methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

CAS No.: 1260912-51-3

Cat. No.: VC11835676

Molecular Formula: C22H19N3O4S3

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate - 1260912-51-3

Specification

CAS No. 1260912-51-3
Molecular Formula C22H19N3O4S3
Molecular Weight 485.6 g/mol
IUPAC Name methyl 2-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C22H19N3O4S3/c1-29-21(28)15-6-2-3-7-16(15)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-14-5-4-11-30-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)
Standard InChI Key LXVLSTSHAMKDQP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3

Introduction

Synthesis

The synthesis of such compounds typically involves multistep reactions. Although specific protocols for this exact compound are unavailable in the provided results, similar methodologies can be inferred:

  • Formation of the Thieno[3,2-d]pyrimidine Core:

    • Cyclization reactions involving thiophene derivatives and urea or guanidine derivatives are common.

    • Functionalization at specific positions (e.g., oxo or ethyl groups) is achieved using reagents like acyl chlorides or alkyl halides.

  • Introduction of the Sulfanylacetamido Linkage:

    • Thiol-containing intermediates can react with acetamides to form sulfanylacetamido linkages.

  • Esterification to Form Methyl Benzoate:

    • The methyl benzoate group can be introduced via esterification of benzoic acid derivatives using methanol in acidic conditions.

Potential Applications

  • Pharmaceutical Development:

    • The thieno[3,2-d]pyrimidine scaffold is known for its bioactivity in various therapeutic areas such as anti-inflammatory and anticancer agents.

    • The thiophene moiety often enhances lipophilicity and binding affinity to biological targets.

  • Biological Activity Studies:

    • Compounds with similar structures have been evaluated as enzyme inhibitors (e.g., 5-lipoxygenase inhibitors) or antiplatelet agents .

    • Molecular docking studies could predict interactions with specific proteins.

  • Material Science:

    • Heterocyclic compounds with sulfur are sometimes explored for optoelectronic properties.

Table: Comparison with Analogous Compounds

Compound NameKey FeaturesReported Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide Benzothiophene derivativeAnti-inflammatory potential via 5-LOX inhibition
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate Thiophene-containing esterIntermediate in organic synthesis
N-(5-Ethylsulfanyl-thiadiazol)-thienopyridine derivative Sulfur-rich heterocyclic structureAntiplatelet activity

These findings underscore the relevance of sulfur-containing heterocycles in medicinal chemistry.

Future Directions

To fully explore the potential of methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate:

  • Biological Screening:

    • Evaluate antimicrobial, anti-inflammatory, or anticancer activities.

    • Perform molecular docking studies for target identification.

  • Structural Optimization:

    • Modify substituents on the thieno[3,2-d]pyrimidine or benzoate moieties to enhance activity.

  • Synthetic Refinement:

    • Develop greener synthetic routes to improve yield and reduce environmental impact.

By leveraging its unique structure and functional groups, this compound holds promise for diverse applications in pharmaceuticals and beyond.

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